molecular formula C8H4F6O B11721479 2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethanol

2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethanol

Cat. No.: B11721479
M. Wt: 230.11 g/mol
InChI Key: KAHLUGYIZSGDCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethanol: is an organic compound characterized by the presence of trifluoromethyl and trifluorophenyl groups. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethanol typically involves the reaction of 2,2,2-trifluoroethanol with 3,4,5-trifluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form simpler alcohols or hydrocarbons.

    Substitution: The trifluoromethyl and trifluorophenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce trifluoromethyl alcohols.

Scientific Research Applications

Chemistry: In chemistry, 2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethanol is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl and trifluorophenyl groups make it valuable in the development of fluorinated compounds with specific properties.

Biology: The compound is used in biological research to study the effects of fluorinated compounds on biological systems. Its unique structure allows researchers to investigate how fluorine atoms influence molecular interactions and biological activity.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Fluorinated compounds are known for their stability and bioavailability, making them attractive candidates for drug development.

Industry: Industrially, this compound is used in the production of specialty chemicals, including agrochemicals, pharmaceuticals, and materials with unique properties such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and trifluorophenyl groups can enhance the compound’s binding affinity to these targets, influencing their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanol
  • 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone
  • 2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethanone

Comparison: Compared to similar compounds, 2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethanol is unique due to its specific combination of trifluoromethyl and trifluorophenyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it particularly valuable in applications requiring high-performance materials and compounds.

Properties

Molecular Formula

C8H4F6O

Molecular Weight

230.11 g/mol

IUPAC Name

2,2,2-trifluoro-1-(3,4,5-trifluorophenyl)ethanol

InChI

InChI=1S/C8H4F6O/c9-4-1-3(2-5(10)6(4)11)7(15)8(12,13)14/h1-2,7,15H

InChI Key

KAHLUGYIZSGDCH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C(C(F)(F)F)O

Origin of Product

United States

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